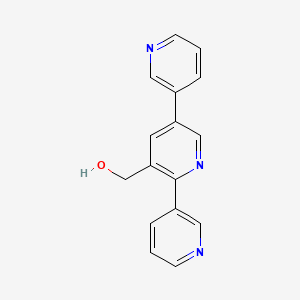
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol is a complex organic compound that belongs to the class of pyridine derivatives. This compound features a methanol group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 2 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dipyridin-3-ylpyridin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dipyridin-3-ylpyridine, which is then subjected to a reduction reaction to introduce the methanol group. The reaction conditions often involve the use of reducing agents such as lithium aluminium hydride or sodium borohydride in an organic solvent like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine rings .
科学的研究の応用
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism by which (2,5-Dipyridin-3-ylpyridin-3-yl)methanol exerts its effects depends on its interaction with molecular targets. The pyridine rings can coordinate with metal ions, making it useful in coordination chemistry and catalysis. The methanol group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound also features a pyridine ring but with a pyrimidine substitution, offering different chemical properties and applications.
2-Methylpyridine: A simpler pyridine derivative that is used in various industrial applications.
Uniqueness
What sets (2,5-Dipyridin-3-ylpyridin-3-yl)methanol apart is its unique structure with multiple pyridine rings and a methanol group. This combination provides a versatile platform for chemical modifications and applications in various fields.
特性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
(2,5-dipyridin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C16H13N3O/c20-11-15-7-14(12-3-1-5-17-8-12)10-19-16(15)13-4-2-6-18-9-13/h1-10,20H,11H2 |
InChIキー |
KYQGBLDTLZTWAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


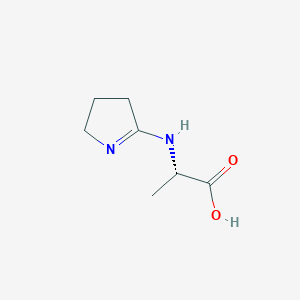
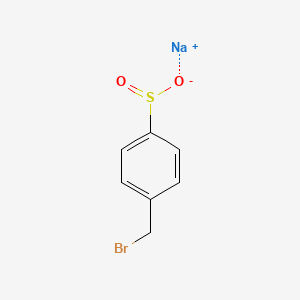
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
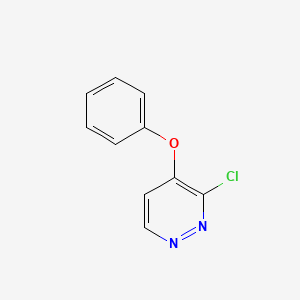
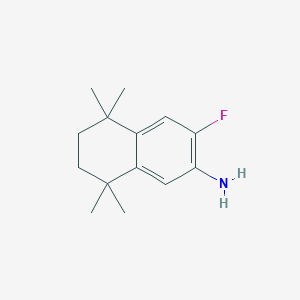
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
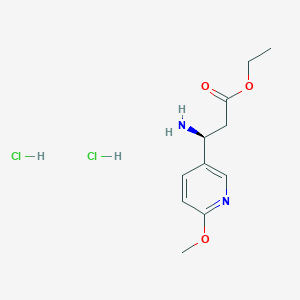

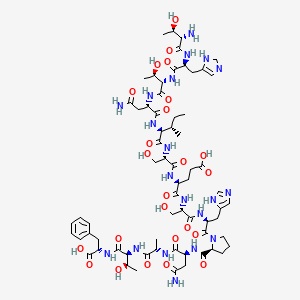
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
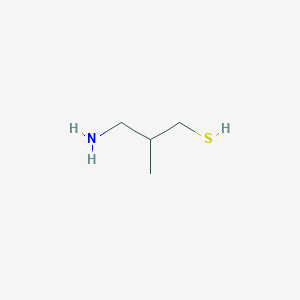
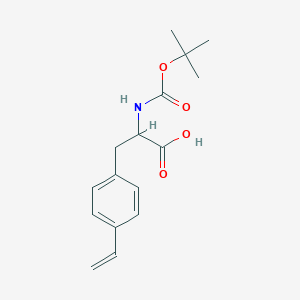
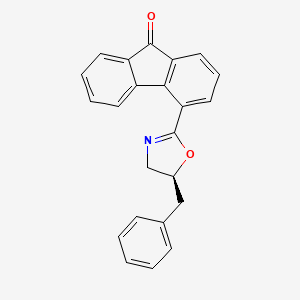
![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
